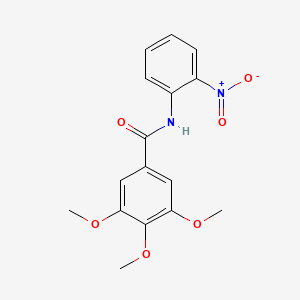

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide

説明

製法

合成経路と反応条件

3,4,5-トリメトキシ-N-(2-ニトロフェニル)ベンザミドの合成は、通常、3,4,5-トリメトキシ安息香酸と2-ニトロアニリンを、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で反応させることから始められます。反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます。

工業的製法

3,4,5-トリメトキシ-N-(2-ニトロフェニル)ベンザミドの具体的な工業的製法は、あまり公表されていませんが、一般的なアプローチは、上記で説明したのと同様の反応条件を用いた大規模合成です。再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、より高い収率と純度を実現するためにプロセスを最適化できます。

特性

分子式 |

C16H16N2O6 |

|---|---|

分子量 |

332.31 g/mol |

IUPAC名 |

3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)17-11-6-4-5-7-12(11)18(20)21/h4-9H,1-3H3,(H,17,19) |

InChIキー |

IOCPUJWWSZIRFU-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

3,4,5-トリメトキシ-N-(2-ニトロフェニル)ベンザミドは、次のような様々な化学反応を起こします。

還元: ニトロ基は、パラジウム触媒存在下で水素ガスなどの還元剤を用いることでアミノ基に還元できます。

一般的な試薬と条件

還元: パラジウム触媒を用いた水素ガス。

置換: 塩基存在下のアミンやチオールなどの求核剤。

生成される主要な生成物

還元: 3,4,5-トリメトキシ-N-(2-アミノフェニル)ベンザミド。

置換: 使用する求核剤に応じて様々な置換誘導体。

科学的研究の応用

3,4,5-トリメトキシ-N-(2-ニトロフェニル)ベンザミドは、次のような様々な科学研究分野で使用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 酵素阻害やタンパク質-リガンド相互作用に関する研究において。

工業: 新素材や化学プロセスの開発に使用される.

作用機序

類似の化合物との比較

類似の化合物

独自性

3,4,5-トリメトキシ-N-(2-ニトロフェニル)ベンザミドは、その官能基の特定の配置により、独特の化学的および生物学的特性を持つという点でユニークです。 3つのメトキシ基の存在は、溶解性と反応性を高め、ニトロフェニル基はさらなる化学修飾の部位を提供します.

類似化合物との比較

Similar Compounds

- 3,4,5-Trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide.

- 3,4,5-Trimethoxy-N-(3-nitrophenyl)benzamide .

- 3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide .

Uniqueness

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, while the nitrophenyl group provides a site for further chemical modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。